molecular formula C8H13NO B6203018 3-(prop-2-en-1-yl)piperidin-2-one CAS No. 95683-74-2

3-(prop-2-en-1-yl)piperidin-2-one

Cat. No.: B6203018
CAS No.: 95683-74-2
M. Wt: 139.2
InChI Key:
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Description

3-(prop-2-en-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a prop-2-en-1-yl group at the third position and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate aldehyde or ketone under microwave irradiation. This method is advantageous due to its efficiency and the high yields obtained in shorter reaction times . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free protocols is particularly favored in industrial settings due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols. Substitution reactions result in a variety of substituted piperidin-2-one derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(prop-2-en-1-yl)piperidin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern and the presence of the prop-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

95683-74-2

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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